molecular formula C22H25N3O4S2 B2930421 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide CAS No. 866846-45-9

2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide

Cat. No. B2930421
M. Wt: 459.58
InChI Key: MJAGTELZXADAAH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, such as the one mentioned, often undergo synthesis and characterization studies to understand their chemical behavior and properties. For instance, the synthesis and characterization of various heterocyclic compounds have been extensively studied, demonstrating the chemical versatility and potential applications of such compounds in medicinal chemistry and material science. These studies often include antimicrobial evaluation and docking studies, which are crucial for identifying potential therapeutic uses (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

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properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-7-15(2)9-17(8-14)25(22-24-19-12-31(27,28)13-20(19)30-22)11-21(26)23-16-5-4-6-18(10-16)29-3/h4-10,19-20H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGTELZXADAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)OC)C3=NC4CS(=O)(=O)CC4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide

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